An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Nitrobenzo[d]oxazol-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Nitrobenzo[d]oxazol-2-amine. While direct biological data for this specific compound is not extensively available in current scientific literature, this guide also explores the known biological activities and mechanisms of action of structurally related compounds to provide a basis for future research and drug discovery efforts.
Chemical Properties and Structure
5-Nitrobenzo[d]oxazol-2-amine is a nitroaromatic compound containing a benzoxazole heterocyclic moiety. Its chemical structure and properties are foundational to its potential reactivity and biological interactions.
Chemical Structure
The structure of 5-Nitrobenzo[d]oxazol-2-amine consists of a benzene ring fused to an oxazole ring, with a nitro group substituted at the 5th position of the benzoxazole core and an amine group at the 2nd position.
Chemical structure of 5-Nitrobenzo[d]oxazol-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitrobenzo[d]oxazol-2-amine is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₃ | [1] |
| Molecular Weight | 179.13 g/mol | [1] |
| CAS Number | 64037-16-7 | [1] |
| Appearance | Light yellow to green-yellow solid | [1] |
| Melting Point | 288 °C (ethanol) | [1] |
| Boiling Point (Predicted) | 387.6 ± 34.0 °C | [1] |
| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -3.44 ± 0.10 | [1] |
| Storage Temperature | 2–8 °C under inert gas | [1] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 5-Nitrobenzo[d]oxazol-2-amine.
| Spectral Data | Details | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H) | [2] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64 | [2] |
| High-Resolution Mass Spectrometry (HRMS) | m/z: calcd for C₇H₅N₃O₃ [M-H]⁺: 178.0258; found: 178.0242 | [2] |
Experimental Protocols
Synthesis of 5-Nitrobenzo[d]oxazol-2-amine
A reported method for the synthesis of 5-Nitrobenzo[d]oxazol-2-amine involves the reaction of 2-amino-4-nitrophenol with a cyanating agent.[2]
Materials:
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2-amino-4-nitrophenol
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N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
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Boron trifluoride diethyl etherate (BF₃·Et₂O)
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1,4-Dioxane
Procedure:
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To a solution of 2-amino-4-nitrophenol (0.9 mmol, 1 equiv) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (1.5 equiv).
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Add boron trifluoride diethyl etherate (2 equiv) to the reaction mixture.
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Reflux the mixture for 25–30 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product can be isolated and purified using standard techniques such as column chromatography to yield 5-Nitrobenzo[d]oxazol-2-amine as a yellow solid.[2]
Workflow for the synthesis of 5-Nitrobenzo[d]oxazol-2-amine.
Biological Activity and Signaling Pathways (Hypothetical)
As of the date of this guide, there is a notable lack of published research specifically detailing the biological activity, mechanism of action, or associated signaling pathways of 5-Nitrobenzo[d]oxazol-2-amine. However, based on the known activities of structurally similar compounds, we can hypothesize potential areas of biological relevance.
Potential Activities Based on Structural Analogs
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Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic properties.[3] This activity is often dependent on the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[4][5]
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Anticancer Activity: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[6] These compounds have been shown to target various cellular pathways involved in cancer progression, including the inhibition of kinases such as VEGFR-2, which is crucial for angiogenesis.[4]
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Enzyme Inhibition: Benzoxazole derivatives have been explored as inhibitors of a wide range of enzymes. Further investigation into the potential inhibitory effects of 5-Nitrobenzo[d]oxazol-2-amine on various enzyme classes could be a fruitful area of research.
Hypothetical Signaling Pathway: Reductive Activation and Oxidative Stress
Given the presence of a nitro group, a plausible, yet unconfirmed, mechanism of action for 5-Nitrobenzo[d]oxazol-2-amine could involve reductive activation, a pathway common to many nitroaromatic drugs.[4][5]
Hypothetical signaling pathway for 5-Nitrobenzo[d]oxazol-2-amine.
Disclaimer: The signaling pathway depicted above is hypothetical and based on the known mechanisms of other nitroaromatic compounds. Further experimental validation is required to determine if 5-Nitrobenzo[d]oxazol-2-amine acts through this or any other pathway.
Conclusion and Future Directions
5-Nitrobenzo[d]oxazol-2-amine is a well-characterized small molecule with established synthetic routes. While its chemical properties are documented, its biological profile remains largely unexplored. The presence of both a nitroaromatic system and a benzoxazole core suggests a high potential for interesting pharmacological activities.
Future research should focus on:
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Broad biological screening: Evaluating the compound against a wide range of biological targets, including microbial, parasitic, and cancer cell lines.
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Enzyme inhibition assays: Testing for inhibitory activity against key enzymes implicated in various diseases.
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Mechanism of action studies: Should biological activity be identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial for any further drug development efforts.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of 5-Nitrobenzo[d]oxazol-2-amine and its derivatives in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svedbergopen.com [svedbergopen.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
